Ketoconazole

概要

説明

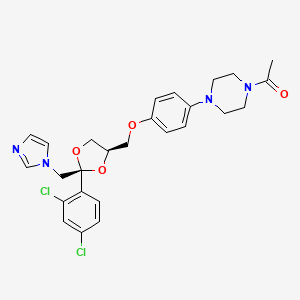

Ketoconazole, known chemically as this compound, is a synthetic antifungal agent used to treat a variety of fungal infections. It is available in various forms, including tablets, creams, and shampoos. This compound works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their structure and function .

準備方法

Synthetic Routes and Reaction Conditions

Ketoconazole is synthesized through a multi-step process involving the reaction of imidazole with various reagents. The key steps include:

Formation of the imidazole ring: This involves the reaction of glyoxal, formaldehyde, and ammonia.

Attachment of the dioxolane ring: This is achieved by reacting the imidazole derivative with 2,4-dichlorophenyl acetonitrile.

Final assembly: The intermediate is then reacted with piperazine and acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Ketoconazole undergoes several types of chemical reactions, including:

Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often used in the synthesis of derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide and cytochrome P450 enzymes.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .

科学的研究の応用

Antifungal Applications

Mechanism of Action

Ketoconazole functions primarily by inhibiting the cytochrome P450 enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane fluidity and ultimately inhibits fungal growth. The drug is effective against a variety of fungal infections, including:

- Blastomycosis

- Candidiasis

- Coccidioidomycosis

- Histoplasmosis

- Chromomycosis

Despite its effectiveness, this compound is not considered first-line therapy due to side effects and the availability of newer agents like fluconazole and itraconazole .

Table 1: Efficacy of this compound in Treating Fungal Infections

Dermatological Applications

This compound is also utilized in dermatology, particularly for conditions related to Malassezia species. It is effective in treating:

- Seborrheic Dermatitis

- Pityriasis Versicolor

- Onychomycosis (nail fungal infections)

- Blepharitis (eyelid inflammation)

Recent studies indicate that topical formulations of this compound are generally safe and effective, with reported efficacy rates ranging from 63% to 90% for seborrheic dermatitis and pityriasis versicolor .

Case Study: Topical this compound for Seborrheic Dermatitis

A systematic review involving 4,566 patients found that topical this compound significantly improved symptoms of seborrheic dermatitis with minimal side effects. The most common adverse effect was allergic contact dermatitis, which occurred in a small percentage of patients .

Endocrine Applications

This compound has also found a role in managing endocrine disorders, particularly Cushing's syndrome. Its ability to inhibit steroidogenesis makes it a viable option for lowering cortisol levels in patients with this condition.

Efficacy in Cushing's Syndrome

A retrospective multicenter study reviewed data from 200 patients treated with this compound for Cushing's disease. The results showed that approximately 49.3% achieved normal urinary free cortisol levels after treatment. However, liver enzyme elevations were noted in some patients, necessitating careful monitoring during therapy .

Table 2: Efficacy of this compound in Cushing's Syndrome

Safety and Side Effects

While this compound is effective, its use is associated with several potential side effects:

- Gastrointestinal Disturbances : Commonly reported side effects include nausea and abdominal pain.

- Hepatotoxicity : Liver enzyme elevations can occur; monitoring is essential during treatment.

- Endocrine Effects : At high doses, this compound may interfere with androgen metabolism, impacting testosterone levels.

In clinical practice, the benefits must be weighed against these risks, particularly in long-term use scenarios.

作用機序

Ketoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition is achieved through the blockade of the cytochrome P450 enzyme lanosterol 14α-demethylase. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death .

類似化合物との比較

Similar Compounds

Fluconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Itraconazole: Similar to ketoconazole but with a broader spectrum of activity and better absorption.

Clotrimazole: An older antifungal agent with a similar structure but used primarily for topical applications.

Uniqueness of this compound

This compound is unique in its broad spectrum of activity and its availability in multiple formulations, including oral, topical, and shampoo forms. Its ability to inhibit cytochrome P450 enzymes also makes it a valuable tool in research settings .

生物活性

Ketoconazole is a synthetic antifungal agent belonging to the azole class, primarily used to treat fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Its biological activity extends beyond antifungal properties, influencing various biological pathways and demonstrating potential therapeutic applications in other areas.

This compound exerts its antifungal effects primarily through the inhibition of cytochrome P450 enzymes, specifically 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By binding to the heme iron of these enzymes, this compound disrupts the conversion of lanosterol to ergosterol, leading to compromised cell membrane integrity and ultimately cell death in susceptible fungi such as Candida albicans and Saccharomyces cerevisiae .

Inhibition of Cytochrome P450

The selectivity of this compound for different cytochrome P450 enzymes has been a focal point in understanding its broader biological implications. Research indicates that this compound can selectively inhibit various cytochrome P450 isoforms involved in steroidogenesis and drug metabolism, impacting hormonal balance and pharmacokinetics in patients .

Antifungal Activity

This compound is notably effective against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against common fungi are as follows:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.25 - 8 |

| Cryptococcus neoformans | 0.5 - 4 |

| Aspergillus fumigatus | 1 - 16 |

These values illustrate this compound's potency, particularly against Candida species, which are significant contributors to opportunistic infections in immunocompromised individuals.

Case Study: Efficacy Against Resistant Strains

A study involving new diphenylphosphane derivatives of this compound showed enhanced antifungal activity compared to the parent compound. These derivatives exhibited significant efficacy against resistant strains of S. cerevisiae, suggesting that modifications to the this compound structure can overcome existing resistance mechanisms .

Research on Stereoisomers

Research has also highlighted the biological activity differences among the stereoisomers of this compound. Variations in selectivity for cytochrome P450 enzymes were observed, indicating that certain stereoisomers may offer improved therapeutic profiles or reduced side effects .

Cytotoxicity and Safety Profile

Despite its antifungal efficacy, this compound has been associated with notable cytotoxic effects, particularly on renal cells. Recent studies have focused on improving its delivery systems to mitigate toxicity while enhancing antifungal activity. For instance, incorporating this compound into poly(lactic-co-glycolic acid) nanoparticles has shown promise in reducing cytotoxicity while maintaining effective antifungal action .

Additional Biological Activities

Beyond its antifungal properties, this compound has demonstrated potential neuroprotective effects by enhancing oligodendrocyte differentiation and promoting remyelination in animal models . This suggests that this compound may have applications in treating neurodegenerative diseases where remyelination is beneficial.

特性

IUPAC Name |

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ketoconazole?

A1: this compound [] is a broad-spectrum antifungal agent that acts by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [, , , ]. It achieves this by binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol [, ]. This disruption in ergosterol synthesis leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death [].

Q2: Does this compound affect human cells?

A2: While this compound primarily targets fungal cells, it can also interact with mammalian cytochrome P450 enzymes at higher concentrations, leading to potential drug interactions and adverse effects [, , ]. This is one of the reasons why monitoring liver function during this compound therapy is essential [].

Q3: Are there any concerns regarding the development of resistance to this compound?

A4: Like other antifungal agents, the prolonged or inappropriate use of this compound can lead to the emergence of resistant fungal strains []. Resistance mechanisms can involve mutations in the target enzyme, lanosterol 14α-demethylase, or overexpression of efflux pumps that reduce intracellular drug accumulation [].

Q4: What are the key pharmacokinetic properties of this compound?

A5: this compound exhibits variable oral bioavailability, influenced by factors such as gastric pH and food intake [, ]. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, and is excreted mainly in feces and bile [].

Q5: How does the formulation of this compound affect its bioavailability?

A6: Different formulations of this compound, such as creams, shampoos, and tablets, can influence drug release and penetration into target tissues [, ]. For instance, a this compound foam formulation (Extina) demonstrated enhanced skin penetration compared to the cream formulation (Nizoral) in permeation studies [].

Q6: What are the potential adverse effects associated with this compound use?

A7: this compound has been associated with hepatotoxicity, which can manifest as asymptomatic transaminase elevations or, in rare cases, overt hepatitis []. The risk of liver injury is dose-dependent and may be higher in elderly patients [].

Q7: How does this compound interact with other drugs?

A8: this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and can significantly impact the metabolism of co-administered drugs that are substrates of this enzyme [, ]. This inhibition can lead to elevated plasma concentrations of the co-administered drug, potentially resulting in adverse effects [, ].

Q8: Beyond its antifungal properties, are there other potential applications of this compound being investigated?

A9: Interestingly, this compound has been identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor through computational modeling studies []. This suggests that this compound could potentially be repurposed as an antiviral agent against COVID-19, although further research is needed to validate these findings [].

Q9: How is this compound typically quantified in pharmaceutical formulations and biological samples?

A10: Various analytical methods have been developed for the determination of this compound, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) [, ]. These methods offer good sensitivity, accuracy, and precision for quantifying this compound in pharmaceutical products and biological matrices [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。